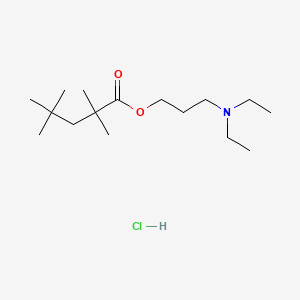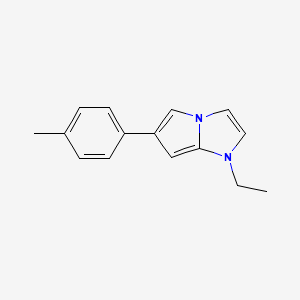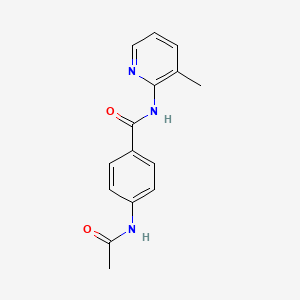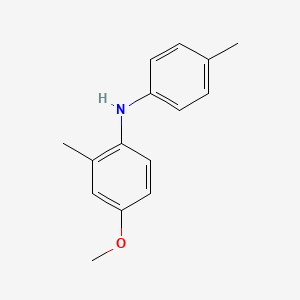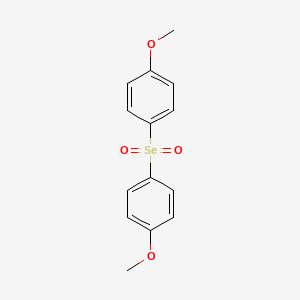
Benzene, 1,1'-selenonylbis[4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-selenonylbis[4-methoxy-]: is an organoselenium compound characterized by the presence of selenium atoms bonded to benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzene, 1,1’-selenonylbis[4-methoxy-] typically involves the reaction of 4-methoxyphenylselenol with appropriate reagents under controlled conditions. One common method includes the oxidation of 4-methoxyphenylselenol using oxidizing agents such as hydrogen peroxide or peracetic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of benzene, 1,1’-selenonylbis[4-methoxy-] may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1,1’-selenonylbis[4-methoxy-] undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form selenoxides or selenones using strong oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of selenides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane, low temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1,1’-selenonylbis[4-methoxy-] is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It serves as a precursor for the synthesis of more complex organoselenium compounds .
Biology: In biological research, this compound is studied for its potential antioxidant properties. Selenium-containing compounds are known to exhibit antioxidant activity, which can protect cells from oxidative damage .
Medicine: The compound is investigated for its potential therapeutic applications, including its role in cancer treatment. Selenium compounds have been shown to induce apoptosis in cancer cells, making them promising candidates for anticancer drugs .
Industry: In the industrial sector, benzene, 1,1’-selenonylbis[4-methoxy-] is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics and materials science .
Mecanismo De Acción
The mechanism of action of benzene, 1,1’-selenonylbis[4-methoxy-] involves its interaction with molecular targets through the formation of selenium-containing intermediates. These intermediates can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in cells. The compound’s ability to modulate redox balance is crucial for its biological and therapeutic effects .
Comparación Con Compuestos Similares
Diphenyl selenide: Another organoselenium compound with similar chemical properties but different reactivity and applications.
Phenyl selenoxide: Known for its use in organic synthesis and as an intermediate in the preparation of other selenium-containing compounds.
Uniqueness: Benzene, 1,1’-selenonylbis[4-methoxy-] is unique due to the presence of methoxy groups on the benzene rings, which can influence its reactivity and solubility. This structural feature distinguishes it from other organoselenium compounds and contributes to its specific applications in various fields .
Propiedades
Número CAS |
33834-54-7 |
|---|---|
Fórmula molecular |
C14H14O4Se |
Peso molecular |
325.23 g/mol |
Nombre IUPAC |
1-methoxy-4-(4-methoxyphenyl)selenonylbenzene |
InChI |
InChI=1S/C14H14O4Se/c1-17-11-3-7-13(8-4-11)19(15,16)14-9-5-12(18-2)6-10-14/h3-10H,1-2H3 |
Clave InChI |
QAPBRPKQCGPZFU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)[Se](=O)(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


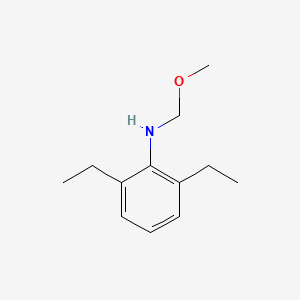
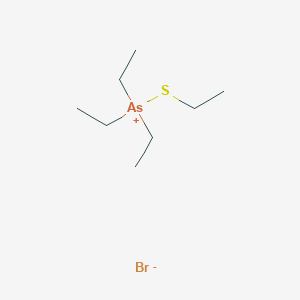
![1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride](/img/structure/B14674864.png)
![[Acetyloxy(triethyl)-lambda5-stibanyl] acetate](/img/structure/B14674872.png)

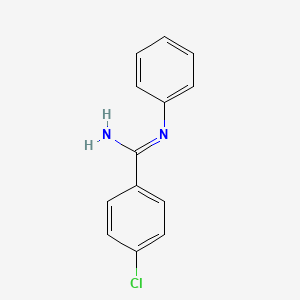
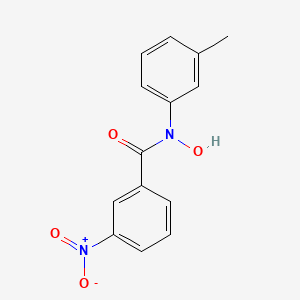
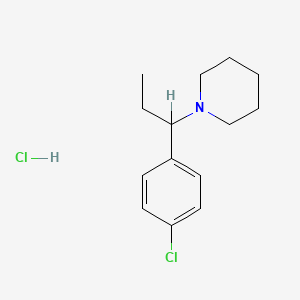
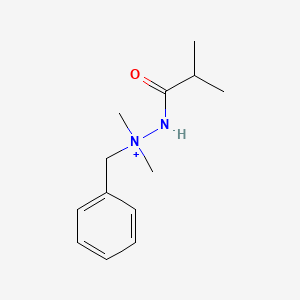
![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)
